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Compound of Interest

Compound Name: 5-Maleimido-eosin

Cat. No.: B116017 Get Quote

Protocol for Labeling Protein Thiols with 5-
Maleimido-eosin
For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a detailed protocol for the covalent labeling of thiol groups (-SH) in

proteins with the thiol-reactive fluorescent probe, 5-Maleimido-eosin. Maleimides are

electrophilic compounds that exhibit high selectivity for the sulfhydryl groups of cysteine

residues, forming a stable thioether bond.[1][2] This method is widely employed for preparing

fluorescently tagged proteins for various applications, including fluorescence microscopy, flow

cytometry, fluorescence resonance energy transfer (FRET), and protein interaction studies.[3]

[4][5] 5-Maleimido-eosin is a valuable fluorescent label due to its strong absorbance and

fluorescence in the visible spectrum, making it suitable for a wide range of biological assays.

Principle of the Reaction
The labeling reaction is based on the nucleophilic addition of a thiol group from a cysteine

residue to the double bond of the maleimide moiety of 5-Maleimido-eosin. This reaction

proceeds optimally at a neutral to slightly alkaline pH (7.0-7.5) and results in the formation of a

stable thioether linkage.
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Materials and Reagents
Protein of interest containing free thiol groups

5-Maleimido-eosin (MW: 742.95 g/mol )

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5,

deoxygenated.

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Purification column (e.g., gel filtration or dialysis cassette)

Spectrophotometer

Fluorometer

Quantitative Data Summary
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Parameter Value Reference

5-Maleimido-eosin Properties

Molecular Weight 742.95 g/mol

Maximum Excitation

Wavelength (λex)
524 nm (in Methanol)

Maximum Emission

Wavelength (λem)
545 nm (in Methanol)

Molar Extinction Coefficient (ε)

at λmax
100,000 M⁻¹cm⁻¹

Reaction Conditions

Protein Concentration 1-10 mg/mL

Molar Ratio of Dye to Protein 10-20 fold molar excess

Reaction pH 7.0 - 7.5

Reaction Temperature Room temperature or 4°C

Reaction Time 2 hours to overnight

Experimental Protocols
Preparation of Protein Solution

Dissolve the protein of interest in a deoxygenated reaction buffer (e.g., PBS, Tris, or HEPES)

at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.

Deoxygenate the buffer by bubbling with an inert gas like nitrogen or argon for several

minutes to prevent the oxidation of thiols to disulfides.

(Optional) Reduction of Disulfide Bonds
For proteins with intramolecular disulfide bonds that need to be labeled, a reduction step is

necessary. Disulfides do not react with maleimides.
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Add a 10-fold molar excess of TCEP to the protein solution. TCEP is recommended as it

does not need to be removed before the addition of the maleimide reagent.

If using DTT, a larger excess may be required, and it must be removed by dialysis or gel

filtration before adding the dye, as it will compete for the maleimide.

Incubate the mixture for 30-60 minutes at room temperature.

Preparation of 5-Maleimido-eosin Stock Solution
Allow the vial of 5-Maleimido-eosin to equilibrate to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mM stock solution by dissolving the 5-Maleimido-eosin in anhydrous DMSO

or DMF. For example, to prepare a 10 mM solution, dissolve 7.43 mg of 5-Maleimido-eosin
in 1 mL of anhydrous DMSO.

Vortex briefly to ensure the dye is fully dissolved. The stock solution should be stored at

-20°C, protected from light and moisture.

Labeling Reaction
While gently stirring or vortexing the protein solution, add the desired amount of the 5-
Maleimido-eosin stock solution. A 10-20 fold molar excess of the dye over the protein is a

good starting point.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected

from light. The optimal reaction time may need to be determined empirically for each protein.

Purification of the Labeled Protein
Separate the labeled protein from the unreacted dye and any byproducts using a gel filtration

column (e.g., Sephadex G-25) or by dialysis.

Equilibrate the column or dialysis cassette with the desired storage buffer (e.g., PBS).

Apply the reaction mixture to the column and collect the fractions containing the labeled

protein. The labeled protein will typically elute first as it is larger than the free dye.
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Monitor the separation by observing the colored dye. The first colored band to elute is the

labeled protein.

Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the

maximum absorbance wavelength of 5-Maleimido-eosin, which is 524 nm (A₅₂₄).

Calculate the concentration of the dye using the Beer-Lambert law: Concentration of Dye (M)

= A₅₂₄ / ε_dye where ε_dye is the molar extinction coefficient of 5-Maleimido-eosin (100,000

M⁻¹cm⁻¹).

Calculate the corrected protein concentration. The dye also absorbs at 280 nm, so its

contribution must be subtracted from the A₂₈₀ reading. Corrected A₂₈₀ = A₂₈₀ - (A₅₂₄ × CF)

where CF is the correction factor (A₂₈₀ of the free dye / A₅₂₄ of the free dye). If the correction

factor is not provided, it can be determined by measuring the absorbance of a known

concentration of the free dye at both wavelengths.

Calculate the protein concentration: Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

where ε_protein is the molar extinction coefficient of the protein at 280 nm.

Calculate the Degree of Labeling: DOL = Moles of Dye / Moles of Protein = Concentration of

Dye / Protein Concentration
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Caption: Experimental workflow for labeling protein thiols with 5-Maleimido-eosin.
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Reactants

ProductProtein-SH
(Thiol group on Cysteine)

Protein-S-eosin
(Stable Thioether Bond)

pH 7.0-7.5

5-Maleimido-eosin

Click to download full resolution via product page

Caption: Reaction pathway for the conjugation of 5-Maleimido-eosin to a protein thiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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